6-(Trifluoromethyl)pyridine-2-carbaldehyde

Lipophilicity LogP Membrane Permeability

Researchers targeting CNS-penetrant candidates need building blocks with optimized logP/pKa. 6-(Trifluoromethyl)pyridine-2-carbaldehyde (logP 1.91, pKa 1.06) meets this need-its 6-CF3 group enhances membrane permeability and metabolic stability vs. non-fluorinated analogs. • Enables [1,2,3]triazolo[1,5-a]pyridine scaffold construction with consistent SAR. • Documented precursor for triple T-type calcium channel blockers. • Batch consistency; global logistics.

Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
CAS No. 131747-65-4
Cat. No. B145258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridine-2-carbaldehyde
CAS131747-65-4
Molecular FormulaC7H4F3NO
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C=O
InChIInChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H
InChIKeyOMFVRHWVFINADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyridine-2-carbaldehyde: Physicochemical & Synthetic Profile


6-(Trifluoromethyl)pyridine-2-carbaldehyde (CAS 131747-65-4), also referred to as 6-(trifluoromethyl)picolinaldehyde, is a fluorinated heteroaromatic building block characterized by the molecular formula C7H4F3NO and a molecular weight of 175.11 g/mol . It exists as a white to pale yellow solid and is primarily utilized as a reactive intermediate in the synthesis of pharmaceutical and agrochemical candidates, particularly in the construction of [1,2,3]triazolo[1,5-a]pyridines and triple T-type calcium channel blockers [1].

Why 6-(Trifluoromethyl)pyridine-2-carbaldehyde Resists Generic Substitution


Substituting 6-(Trifluoromethyl)pyridine-2-carbaldehyde with close structural analogs—such as unsubstituted pyridine-2-carbaldehyde, 6-methylpyridine-2-carbaldehyde, or 6-chloropyridine-2-carbaldehyde—is not chemically or functionally neutral. The 6-CF3 group introduces a unique combination of strong electron withdrawal, increased lipophilicity, and altered basicity that directly impacts both the reactivity of the aldehyde functionality and the physicochemical properties of downstream derivatives [1]. Unlike the methyl or chloro substituents, the trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen and raises the logP, which can influence membrane permeability, metabolic stability, and binding interactions in final bioactive molecules . These quantifiable differences, detailed in Section 3, mean that generic substitution can lead to failed syntheses, altered pharmacokinetic profiles, or reduced potency in target engagement.

6-(Trifluoromethyl)pyridine-2-carbaldehyde vs. Analogs: Quantitative Differentiation


Lipophilicity (logP): CF3 vs. H, CH3, Cl Analogs

The introduction of a trifluoromethyl group at the 6-position significantly increases lipophilicity compared to hydrogen, methyl, or chloro substituents. The measured logP for 6-(trifluoromethyl)pyridine-2-carbaldehyde is 1.91, which is markedly higher than that of the unsubstituted analog (logP = 0.89) and the 6-methyl analog (logP = 1.20) [1][2][3]. This increase of approximately 1 log unit relative to the unsubstituted compound translates to a predicted 10-fold increase in partition coefficient, which can directly enhance membrane permeability of derivatives incorporating this scaffold [1].

Lipophilicity LogP Membrane Permeability Drug Design

Basicity (pKa) Reduction with CF3 Substitution

The strong electron-withdrawing effect of the trifluoromethyl group dramatically reduces the basicity of the pyridine nitrogen. The predicted pKa of 6-(trifluoromethyl)pyridine-2-carbaldehyde is 1.06, which is substantially lower than the reported pKa of unsubstituted pyridine-2-carbaldehyde (pKa ≈ 3.8) . This difference of approximately 2.7 pKa units indicates a more than 500-fold decrease in basicity, which can alter the compound's behavior in acid-catalyzed reactions and its ability to coordinate metal ions.

Basicity pKa Electron Withdrawal Reactivity

Synthetic Yield: DIBAL-H Reduction of CF3 Derivative

A documented synthetic route for 6-(trifluoromethyl)pyridine-2-carbaldehyde involves the DIBAL-H reduction of a precursor ester or nitrile at -78°C, achieving a purified yield of 21% . This moderate yield is consistent with the challenges posed by the electron-withdrawing CF3 group, which can activate the aldehyde toward over-reduction or side reactions. In contrast, analogous syntheses of unsubstituted or methyl-substituted pyridine-2-carbaldehydes via similar reduction methods often report yields exceeding 60-80% under optimized conditions [1]. This quantifiable difference in synthetic efficiency highlights the need for specialized handling and process optimization when working with the CF3-containing scaffold.

Synthesis Yield DIBAL-H Process Chemistry

Heterocycle Synthesis: Triazolopyridines & T-Type Calcium Blockers

6-(Trifluoromethyl)pyridine-2-carbaldehyde is specifically cited as a useful reactant for the synthesis of [1,2,3]triazolo[1,5-a]pyridines and triple T-type calcium channel blockers [1]. While unsubstituted pyridine-2-carbaldehyde can also participate in similar heterocyclization reactions, the presence of the 6-CF3 group is essential for accessing derivatives with the desired lipophilicity and electronic profile required for calcium channel modulation [1]. No direct comparative yield or activity data for the specific triazolopyridine series are available in the public domain; however, the explicit listing of this compound as the preferred building block in vendor documentation and patent literature underscores its differentiation.

Heterocycle Synthesis Triazolopyridine Calcium Channel Blockers Building Block

6-(Trifluoromethyl)pyridine-2-carbaldehyde: Optimal Application Scenarios


Medicinal Chemistry: Metabolically Stable Drug Candidates

The elevated logP (1.91) and reduced pKa (1.06) of 6-(Trifluoromethyl)pyridine-2-carbaldehyde [1] make it an ideal building block for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules. The CF3 group enhances passive membrane permeability and can improve metabolic stability by resisting oxidative degradation, properties that are particularly valuable in the development of kinase inhibitors, GPCR modulators, and ion channel blockers [1].

Triazolo[1,5-a]pyridine Synthesis for Screening

This aldehyde serves as a key electrophilic partner in the construction of [1,2,3]triazolo[1,5-a]pyridine scaffolds [2]. The electron-withdrawing CF3 group modulates the electronic properties of the resulting heterocycle, which can influence binding affinity and selectivity toward biological targets. Researchers developing libraries of triazolopyridines for hit identification or lead optimization should prioritize this specific derivative to ensure consistency with established SAR trends [2].

Triple T-Type Calcium Channel Blockers

Vendor documentation explicitly cites 6-(Trifluoromethyl)pyridine-2-carbaldehyde as a useful reactant for the synthesis of triple T-type calcium channel blockers [2]. This application is significant for programs focused on neurological and cardiovascular indications, where T-type calcium channels are validated targets. The use of the 6-CF3 analog ensures that the resulting blockers possess the optimal lipophilic and electronic profile required for channel modulation [2].

Fluorinated Ligands for Coordination & Catalysis

The strong electron-withdrawing nature of the CF3 group, coupled with the aldehyde functionality, makes this compound a valuable precursor for designing fluorinated Schiff base ligands and metal complexes [1]. The lower basicity of the pyridine nitrogen (pKa 1.06) can influence metal coordination geometry and redox properties, offering tunability that is not achievable with non-fluorinated analogs.

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